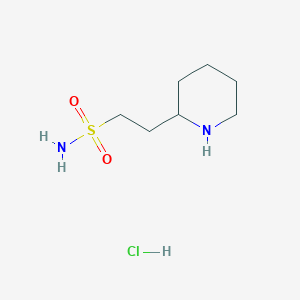
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile
Overview
Description
“Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” is a chemical compound with the molecular formula C8H11FO3 . It is also known by other names such as “Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate” and "ethyl 3-((1S,2S)-2-fluorocyclopropyl)-3-oxopropanoate" . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” includes a cyclopropyl group (a three-carbon ring), a fluorine atom attached to one of the carbons in the cyclopropyl group, and a nitrile group (C≡N) attached to the carbon atom next to the cyclopropyl group . The “cis” in the name indicates that the fluorine atom and the nitrile group are on the same side of the molecule .Physical And Chemical Properties Analysis
“Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” has a molecular weight of 174.17 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 203 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 174.06922237 g/mol .Scientific Research Applications
Chemical Education
This compound can also serve an educational purpose, demonstrating the principles of cis-trans isomerism and the effects of fluorination on chemical behavior to students and researchers in the field of chemistry.
Each of these applications leverages the unique chemical structure of cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile to explore new frontiers in scientific research and development. While the current information available is limited, ongoing studies and experiments will likely uncover even more innovative uses for this compound .
Safety and Hazards
“Cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile” is associated with several hazard statements: H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The safety information also includes several precautionary statements: P264, P270, P301+P312, and P330 . These suggest washing hands and other exposed areas thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
properties
IUPAC Name |
3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMDNDXEZWALA-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(2-Fluorocyclopropyl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)
![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)




![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)


![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
